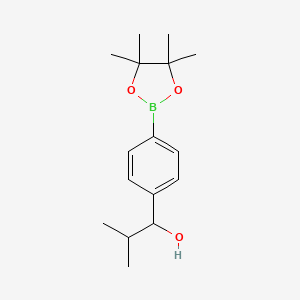
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol” is a chemical compound1. However, detailed information about this specific compound is not readily available.
Synthesis Analysis
The synthesis of similar compounds often involves borylation or hydroboration reactions2. However, specific synthesis methods for this compound are not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of similar compounds has been solved using methods like SHELXS and SHELXL3. However, specific structural analysis for this compound is not readily available in the searched resources.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include borylation at the benzylic C-H bond of alkylbenzenes, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides2. However, specific reaction analysis for this compound is not readily available in the searched resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed45. However, specific properties for this compound are not readily available in the searched resources.Aplicaciones Científicas De Investigación
-
Suzuki-Miyaura Cross-Coupling Reactions : Boronic acid derivatives are often used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction where a carbon-carbon bond is formed by the coupling of a boronic acid with an organic halide in the presence of a palladium catalyst .
-
Transesterification Reactions : Boronic acid derivatives can also be used in transesterification reactions . This involves the exchange of an esterified group with an alcohol .
-
Preparation of Aminothiazoles : Aminothiazoles, which are used as γ-secretase modulators, can be prepared using boronic acid derivatives .
-
Preparation of JAK2 Inhibitors : Boronic acid derivatives can be used in the preparation of JAK2 inhibitors, which are potential therapies for myeloproliferative disorders .
-
Borylation of Alkylbenzenes : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes .
-
Hydroboration of Alkynes and Alkenes : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for the hydroboration of alkyl or aryl alkynes and alkenes .
-
Reagent in Suzuki-Miyaura Cross-Coupling Reactions : Similar compounds are used as reagents in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction where a carbon-carbon bond is formed by the coupling of a boronic acid with an organic halide in the presence of a palladium catalyst .
-
Reagent in Transesterification Reactions : These compounds can also be used in transesterification reactions . This involves the exchange of an esterified group with an alcohol .
-
Preparation of Aminothiazoles : Aminothiazoles, which are used as γ-secretase modulators, can be prepared using similar compounds .
-
Preparation of Amino-pyrido-indol-carboxamides : These compounds can be used in the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
-
Borylation at the Benzylic C-H Bond of Alkylbenzenes : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes .
-
Hydroboration of Alkyl or Aryl Alkynes and Alkenes : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for the hydroboration of alkyl or aryl alkynes and alkenes .
Safety And Hazards
Safety measures for handling similar compounds include wearing appropriate protective equipment and avoiding contact and inhalation5. However, specific safety and hazard information for this compound is not readily available in the searched resources.
Direcciones Futuras
Future directions for research on this compound are not readily available in the searched resources.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11(2)14(18)12-7-9-13(10-8-12)17-19-15(3,4)16(5,6)20-17/h7-11,14,18H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDOTLRWWKUYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682350 |
Source


|
| Record name | 2-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol | |
CAS RN |
1256360-30-1 |
Source


|
| Record name | α-(1-Methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

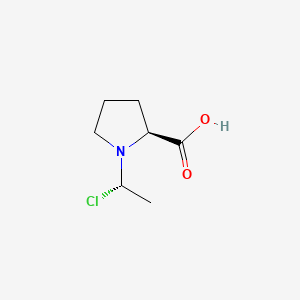

![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)
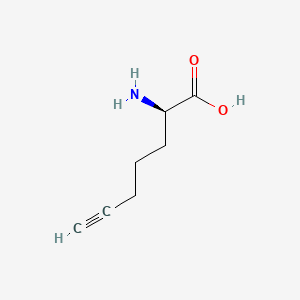
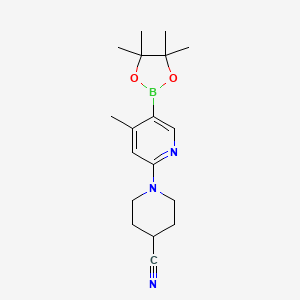
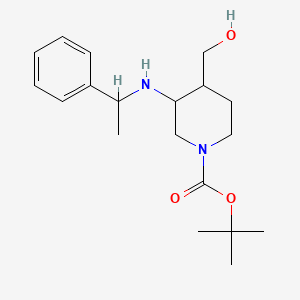
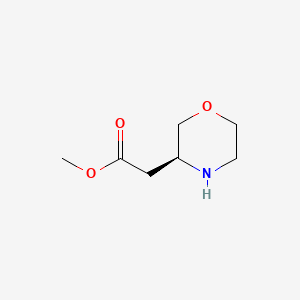
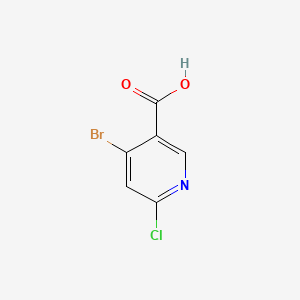
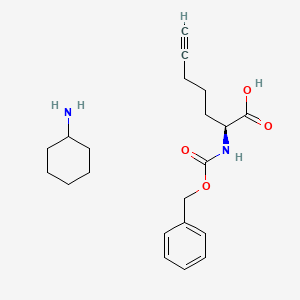
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)
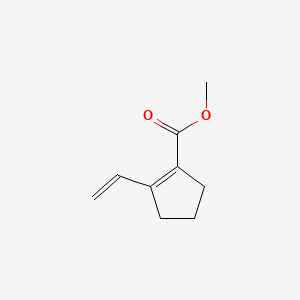
![3H-Oxazolo[4,3-a]isoquinolin-3-one, 6-(acetyloxy)-1-(3,4-dimethoxyphenyl)-1,5,6,10b-tetrahydro-8,9-](/img/no-structure.png)
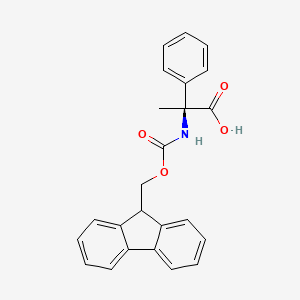
![2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B594403.png)